molecular formula C10H8ClN3O3S B2679785 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone CAS No. 339105-80-5

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone

Cat. No.: B2679785
CAS No.: 339105-80-5
M. Wt: 285.7
InChI Key: ZKZWCBSLVIKCBB-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone ( 339105-80-5) is a chemical compound with the molecular formula C10H8ClN3O3S and a molecular weight of 285.71 g/mol . It features a 1,2,4-triazole ring system connected via a sulfonyl group to a 4'-chloroacetophenone backbone. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry and agrochemical research, renowned for its ability to interact with diverse biological targets . Derivatives of this scaffold are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant effects . While the specific biological activity and mechanism of action for this particular sulfonyl derivative require further investigation, its structural features make it a valuable intermediate for developing enzyme inhibitors and exploring structure-activity relationships (SAR) in drug discovery programs . This product is intended for research purposes only and is not approved for human or animal use. Researchers are encouraged to consult the certificate of analysis for specific quality control data.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-5-ylsulfonyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3O3S/c11-8-3-1-7(2-4-8)9(15)5-18(16,17)10-12-6-13-14-10/h1-4,6H,5H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZWCBSLVIKCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CS(=O)(=O)C2=NC=NN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.

  • Molecular Formula : C10H9ClN4O2S
  • Molecular Weight : 272.72 g/mol
  • CAS Number : [Not provided in the search results]

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, a related compound demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with IC50 values indicating effective inhibition of bacterial growth . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes.

CompoundTarget BacteriaIC50 (µM)
Compound ASalmonella typhi2.14
Compound BBacillus subtilis0.63

Anticancer Activity

The anticancer potential of 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone has been evaluated in various cancer cell lines. A study highlighted the effectiveness of triazole derivatives in inducing apoptosis in breast cancer cells by activating reactive oxygen species (ROS) production and inhibiting key signaling pathways such as Notch-AKT .

Cell LineIC50 (µM) after 48h
MCF-71.06
MDA-MB-2310.67
SK-BR-30.79

The results indicate that these compounds can significantly inhibit cell proliferation and induce apoptosis through intrinsic pathways involving caspases and Bcl-2 family proteins.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Studies have reported that similar triazole derivatives exhibit strong inhibitory activity against acetylcholinesterase (AChE) and urease. The mechanism of action typically involves binding to the active site of the enzyme, preventing substrate access.

EnzymeInhibition TypeIC50 (µM)
Acetylcholinesterase (AChE)Competitive2.14
UreaseNon-competitive0.63

Study on Anticancer Activity

In a study examining the anticancer effects of triazole derivatives, it was found that treatment with these compounds led to significant morphological changes in cancer cells, indicative of apoptosis. The study utilized flow cytometry to assess apoptotic rates and found that treatment increased the percentage of apoptotic cells significantly compared to controls .

Study on Antibacterial Properties

Another study focused on the antibacterial efficacy of synthesized compounds similar to 1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-3-ylsulfonyl)-1-ethanone. The results showed promising antibacterial activity against various strains, suggesting potential for development into therapeutic agents for bacterial infections .

Comparison with Similar Compounds

Physicochemical and Structural Properties

  • Electron-Withdrawing Groups : The target compound’s 4-chlorophenyl and sulfonyl groups increase electrophilicity, favoring nucleophilic interactions in biological systems. Analogs with trifluoromethyl () or fluorine substituents () exhibit enhanced metabolic stability and lipophilicity .
  • Crystal Structures : Hemihydrate forms (e.g., ) demonstrate how hydration affects solubility and stability, critical for pharmaceutical formulation .

Metabolic and Toxicological Considerations

  • Phase II Metabolism : Glucuronidation and sulfation () are common detoxification pathways for triazole derivatives. The target compound’s sulfonyl group may alter conjugation kinetics compared to hydroxyl or methyl analogs .

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